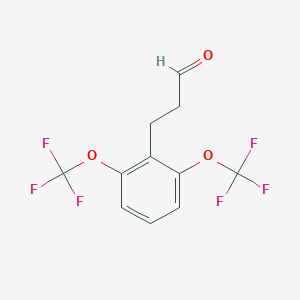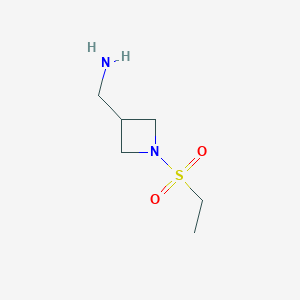
4-(2-Bromoethoxy)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoethoxy)benzoyl chloride is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-bromoethoxy group at the para position. This compound is primarily used in organic synthesis and serves as an intermediate in the preparation of various chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-Bromoethoxy)benzoyl chloride can be synthesized through the reaction of 4-hydroxybenzoyl chloride with 2-bromoethanol in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of photochemical benzylic bromination in continuous flow has been reported to be effective for similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromoethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(2-bromoethoxy)benzoic acid and hydrochloric acid.
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium is used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Produces various substituted benzoyl derivatives.
Hydrolysis: Forms 4-(2-bromoethoxy)benzoic acid.
Oxidation: Yields benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoethoxy)benzoyl chloride is utilized in several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Bromoethoxy)benzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. It reacts with nucleophiles to form covalent bonds, which is essential in various synthetic transformations . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Bromoethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a chloride group.
4-(2-Bromoethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a chloride group.
Uniqueness
4-(2-Bromoethoxy)benzoyl chloride is unique due to its reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and hydrolysis, sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
51616-10-5 |
|---|---|
Molekularformel |
C9H8BrClO2 |
Molekulargewicht |
263.51 g/mol |
IUPAC-Name |
4-(2-bromoethoxy)benzoyl chloride |
InChI |
InChI=1S/C9H8BrClO2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2 |
InChI-Schlüssel |
WCDVAIXKTRPLHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14778293.png)
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)




